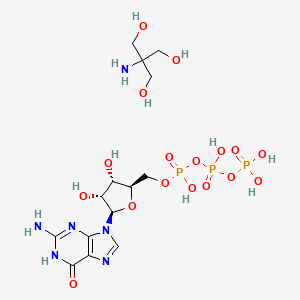

GTP TRIS SALT

Description

Properties

CAS No. |

103192-46-7 |

|---|---|

Molecular Formula |

C22H49N8O23P3 |

Molecular Weight |

886.6 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2/t3-,5-,6-,9-;;;/m1.../s1 |

InChI Key |

UXNOYHQEVMMTDK-CYCLDIHTSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-triphosphate tris salt is typically prepared by the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the addition of phosphate groups to GMP, resulting in the formation of GTP. The reaction conditions are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of GTP tris salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-triphosphate tris salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and signal transduction. One of the primary reactions is the hydrolysis of GTP to guanosine diphosphate (GDP) and inorganic phosphate (Pi), catalyzed by GTPases .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in the presence of GTPases, which are enzymes that facilitate the conversion of GTP to GDP. This reaction is crucial for signal transduction processes within cells .

Major Products Formed

The major products formed from the hydrolysis of GTP are guanosine diphosphate (GDP) and inorganic phosphate (Pi). These products play essential roles in various cellular processes, including protein synthesis and signal transduction .

Scientific Research Applications

Guanosine 5’-triphosphate tris salt has a wide range of applications in scientific research:

In Vitro Transcription: GTP tris salt is used as a nucleotide substrate in in vitro transcription reactions to synthesize RNA.

RNA Amplification: It is employed in RNA amplification techniques to increase the quantity of RNA for various analyses.

siRNA Synthesis: This compound is utilized in the synthesis of small interfering RNA (siRNA), which is used in gene silencing studies.

Signal Transduction Studies: GTP plays a crucial role in signal transduction pathways by activating G proteins, which mediate various cellular responses.

Mechanism of Action

Guanosine 5’-triphosphate tris salt functions as a carrier of phosphates and pyrophosphates, channeling chemical energy into specific biosynthetic pathways. It activates signal transducing G proteins, which are involved in various cellular processes such as proliferation, differentiation, and activation of intracellular kinase cascades . Additionally, GTP is hydrolyzed by tubulin, and this hydrolysis is accompanied by microtubule assembly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

GTP Tris Salt belongs to the nucleotide triphosphate family, which includes ATP, CTP, UTP, and dTTP. Key differentiating factors include:

- Base Composition: GTP contains guanine, whereas ATP (adenosine triphosphate) and dTTP (deoxythymidine triphosphate) feature adenine and thymine, respectively. This distinction affects base-pairing specificity and interaction with enzymes like GTPases or polymerases .

- Counterions : Unlike ATP (often magnesium-bound) or dTTP sodium salts, this compound uses Tris buffer, which minimizes metal ion interference in sensitive assays .

Table 1: Comparative Properties of Nucleotide Triphosphate Salts

Functional Differences

- Enzyme Specificity : GTP is indispensable for G-protein-coupled receptor (GPCR) signaling, while ATP drives energy transfer. Substituting GTP with dTTP or ATP in assays disrupts specificity, as observed in FtsZ polymerization studies where GTP analogs failed to mimic natural substrates .

- Stability : The Tris counterion in this compound provides buffering at pH 7–9, unlike sodium or magnesium salts, which may precipitate under alkaline conditions .

Biochemical Studies

This compound is pivotal in studying bacterial division machinery. For example, FtsZ (a bacterial tubulin homolog) requires GTP for polymerization.

Pharmaceutical Relevance

While dNAK derivatives (e.g., diaryl naphthyl ketones) inhibit tubulin polymerization in cancer cells, this compound remains non-cytotoxic, making it safer for in vivo applications .

Biological Activity

Guanosine 5'-triphosphate tris salt (GTP TRIS SALT) is a nucleotide that plays a crucial role in various biological processes, including signal transduction, protein synthesis, and cellular differentiation. This article delves into its biological activity, applications, and relevant research findings.

- Chemical Name : Guanosine 5'-triphosphate tris salt

- CAS Number : 103192-46-7

- Molecular Formula : C14H27N6O17P3

- Molecular Weight : 644.32 g/mol

GTP acts as an energy source and a signaling molecule within cells. It is involved in the activation of G-proteins, which are pivotal in mediating various cellular responses such as proliferation, differentiation, and apoptosis. The hydrolysis of GTP to GDP is essential for the regulation of these processes and is catalyzed by GTPases.

Biological Functions

- Signal Transduction : GTP is vital for the activation of G-proteins that relay signals from receptors on the cell surface to internal signaling pathways.

- Protein Synthesis : It serves as a precursor for RNA synthesis, influencing gene expression and protein production.

- Cellular Differentiation : GTP enhances myogenic cell differentiation and modulates microRNA activity related to muscle development .

Applications in Research

This compound has been employed in various experimental setups:

- Neuropeptide Studies : Used to induce dissociation of neuropeptides from their binding sites before radiolabeled ligand incubation .

- GTPase Activity Assays : Acts as a substrate in assays designed to measure GTPase activity, particularly in studying prokaryotic tubulin analogs like FtsZ .

- Electrophysiological Measurements : Utilized in patch-clamp experiments to measure calcium ion currents in cells .

Case Study 1: GTP Hydrolysis by Small GTPases

A study highlighted the differences in hydrolysis rates among various small GTPases, emphasizing the role of magnesium ions in catalysis. The slower hydrolysis rate of Ran compared to Ras was linked to its function in maintaining nuclear transport gradients, which are critical for cellular homeostasis .

| GTPase | Hydrolysis Rate | Importance |

|---|---|---|

| Ran | Slow | Maintains nucleocytoplasmic transport |

| Ras | Fast | Activates downstream signaling pathways |

Case Study 2: Myogenic Differentiation

Research demonstrated that extracellular GTP enhances myogenic differentiation through its influence on miRNA and myogenic regulatory factors. This effect underscores its potential therapeutic applications in muscle regeneration .

Q & A

Q. What documentation standards ensure reproducibility in this compound-based studies?

- Methodological Answer : Adhere to the FAIR principles: publish raw chromatograms (HPLC/MS), batch-specific CoAs, and buffer recipes in supplementary materials. For structural data, deposit crystallography/EM maps in EMDB or PDB. Use electronic lab notebooks (e.g., LabArchives) with version control for protocol updates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.